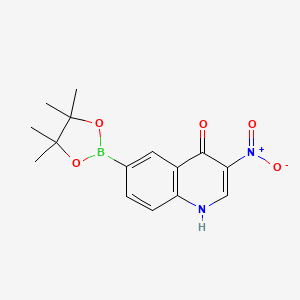

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

3-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BN2O5/c1-14(2)15(3,4)23-16(22-14)9-5-6-11-10(7-9)13(19)12(8-17-11)18(20)21/h5-8H,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQSMUGSXZPXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C(C3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester (CAS No. 1201646-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a quinoline core with a nitro group and a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biological targets. The pinacol ester form enhances the stability and bioavailability of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BNO₄ |

| Molecular Weight | 233.04 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in cellular signaling pathways. The boronic acid functionality allows it to act as a bioisostere for carboxylic acids, which can facilitate enzyme inhibition.

- Enzyme Inhibition : The compound has been shown to inhibit proteasomes and various kinases, which are critical in cancer cell proliferation and survival.

- Anticancer Activity : In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including prostate (PC-3) and liver (HepG2) cancer cells .

Anticancer Efficacy

A study conducted on the efficacy of this compound revealed that it significantly reduces cell viability in prostate cancer cell lines. The mechanism involves apoptosis induction through the modulation of apoptotic pathways .

Table: Anticancer Activity Results

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 15 | Induction of apoptosis |

| HepG2 | 20 | Inhibition of cell proliferation |

| LAPC-4 | 18 | Modulation of apoptotic signaling |

Enzyme Interaction Studies

Research has demonstrated that the compound acts as an inhibitor for specific enzymes involved in tumor growth. Molecular docking studies have indicated strong binding affinity towards the active sites of these enzymes, suggesting potential therapeutic applications in targeted cancer therapies .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Hydroxy-3-nitroquinoline-6-boronic acid pinacol ester is primarily utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic compounds.

Table 1: Reactivity in Suzuki-Miyaura Coupling

| Boron Reagent Type | Reactivity Level | Notes |

|---|---|---|

| Pinacol Boronic Esters | Moderate | Effective for a range of aryl halides |

| Arylboronic Acids | High | More reactive than their pinacol esters |

| Alkoxy-ligated Boronate Salts | Very High | Exhibits significantly increased nucleophilicity |

The compound's ability to participate in these reactions is attributed to its boron atom's electrophilic nature, which facilitates the formation of new carbon-carbon bonds when reacted with suitable electrophiles .

Medicinal Chemistry

In medicinal chemistry, boronic acids and their esters have garnered attention for their potential therapeutic applications, particularly as enzyme inhibitors. The structural features of 4-hydroxy-3-nitroquinoline derivatives suggest that they may interact with biological targets such as proteases and kinases.

Case Study: Anticancer Activity

Research has indicated that derivatives of 4-hydroxy-3-nitroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the quinoline ring can enhance potency against specific cancer types, making these compounds promising candidates for further development as anticancer agents .

Material Science

The incorporation of boronic esters like this compound into polymeric materials has been explored for creating functional materials with enhanced properties. These materials can be utilized in sensors and drug delivery systems due to their tunable chemical properties.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Sensors | Used in the development of chemical sensors due to its reactivity with various analytes |

| Drug Delivery Systems | Potential use in targeted drug delivery mechanisms |

Analytical Chemistry

The compound has been employed as a reagent in analytical chemistry for detecting and quantifying various analytes through chromatographic methods. Its unique chemical properties allow for selective binding and detection of target molecules.

Case Study: Chromatographic Analysis

In chromatographic studies, 4-hydroxy-3-nitroquinoline derivatives have been used to enhance the separation efficiency of complex mixtures, demonstrating their utility as analytical tools in both environmental and clinical settings .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Functional Group Influence

- Nitro Group Impact: The nitro group in this compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. This contrasts with non-nitro analogs like 4-hydroxyphenylboronic esters, which rely on boronate ester formation with diols (e.g., in glucose sensing) .

- Reactivity with H₂O₂: Nitro-substituted boronic esters, such as 4-nitrophenylboronic acid pinacol ester, undergo rapid oxidation with H₂O₂, forming 4-nitrophenol detectable via UV-vis spectroscopy (λmax = 405 nm). This property is exploited in H₂O₂ sensing, achieving detection limits as low as 1 μM .

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows moderate solubility in chloroform and high solubility in ketones . The quinoline derivative’s solubility is likely lower due to its aromatic fused-ring system, which increases hydrophobicity.

- Stability: Boronic esters are prone to hydrolysis under acidic or aqueous conditions. However, electron-withdrawing groups (e.g., -NO₂ in the target compound) stabilize the boronate ester by reducing electron density at the boron center, delaying hydrolysis .

Medicinal Chemistry

Quinoline-based boronic esters are pivotal in developing kinase inhibitors and protease inhibitors (e.g., bortezomib analogs). The nitro group in the target compound may enhance binding to nitroreductase enzymes, enabling prodrug strategies .

Sensor Development

Nitro-substituted boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester) are used in H₂O₂ detection with high specificity, as competing analytes like glucose or ascorbic acid show minimal interference .

Limitations and Challenges

- Toxicity Data: Limited ecotoxicological or acute toxicity data are available for the target compound, necessitating caution in handling .

- Synthetic Complexity: Multi-step synthesis and purification of quinoline derivatives increase production costs compared to simpler phenyl analogs .

Métodos De Preparación

Synthesis of the Quinoline Intermediate

- Starting from substituted anilines or quinoline derivatives, nitration and hydroxylation steps are performed to install the 3-nitro and 4-hydroxy substituents on the quinoline ring.

- Typical nitration involves controlled reaction with nitric acid or nitrating agents under mild conditions to avoid over-nitration.

- Hydroxylation can be achieved through selective oxidation or substitution reactions on the quinoline ring.

Miyaura Borylation

- The key step is the palladium-catalyzed borylation of the aryl halide intermediate using bis(pinacolato)diboron.

- Typical conditions include:

This step converts the 6-halogenated quinoline intermediate to the desired 6-boronic acid pinacol ester .

Workup and Purification

- After reaction completion, the mixture is cooled and concentrated under reduced pressure.

- Extraction with ethyl acetate and washing with water removes inorganic salts and impurities.

- Drying over anhydrous sodium sulfate, followed by concentration and crystallization, yields the pure product.

- Decolorization and filtration steps improve purity and appearance.

Example Preparation Protocol (Adapted from Related Boronic Acid Pinacol Esters)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Quinoline core synthesis | Starting materials: substituted aniline derivatives; nitration reagents (HNO3) | Install 3-nitro and 4-hydroxy groups | Variable |

| 2. Halogenation at 6-position | NBS, benzoyl peroxide, chloroform, 40-70 °C, 8 h | Bromination to form 6-bromo intermediate | ~80 |

| 3. Miyaura borylation | PdCl2(PPh3)2 (1-3%), bis(pinacolato)diboron, triethylamine, dioxane, 80-90 °C, 12-24 h | Formation of 6-boronic acid pinacol ester | 85-91 |

| 4. Workup & purification | Ethyl acetate/water extraction, drying, crystallization | Isolation of pure ester | - |

Research Findings and Optimization Notes

- Catalyst Loading: Low catalyst loading (1-3%) is sufficient for high yields and reduces cost.

- Solvent Choice: Dioxane and 2-methyltetrahydrofuran provide good solubility and reaction rates.

- Base Selection: Triethylamine and N,N-diisopropylethylamine are effective bases; sodium acetate is also used in some protocols.

- Reaction Atmosphere: Nitrogen atmosphere prevents oxidation of sensitive intermediates.

- Temperature Control: Maintaining 50-90 °C is critical to balance reaction rate and minimize decomposition.

- Deprotection: Pinacol ester can be deprotected under mild acidic or basic conditions using methyl boronic acid in aqueous acetone with 0.1 N HCl to yield free boronic acid if needed.

- Byproduct Removal: Volatile methyl boronic pinacol ester byproducts can be removed by evaporation, driving the reaction to completion.

- Stability: Pinacol esters offer good stability during synthesis and purification, but mild deprotection protocols are necessary to avoid decomposition.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Solvent | Dioxane, THF, 2-methyltetrahydrofuran | Solubility and reaction medium |

| Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | 1-3 mol% loading |

| Base | Triethylamine, N,N-diisopropylethylamine, NaOAc | Neutralizes acid byproducts |

| Temperature | 50-90 °C | Optimal for borylation |

| Reaction Time | 12-24 hours | Ensures complete conversion |

| Halogenating Agent | NBS with benzoyl peroxide | For selective bromination |

| Deprotection Conditions | Methyl boronic acid, 0.1 N HCl in acetone/water | Mild conditions prevent decomposition |

| Yield | 80-91% (borylation step) | High efficiency with optimized conditions |

Q & A

Q. What synthetic methodologies are effective for preparing 4-hydroxy-3-nitroquinoline-6-boronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. This involves converting the carboxylic acid to an N-hydroxyphthalimide (NHP) ester, followed by reaction with bis(catecholato)diboron under visible light irradiation. The reaction proceeds through a radical chain mechanism without metal catalysts, enabling functional group tolerance across primary, secondary, and tertiary substrates .

Q. How is the compound characterized to confirm structural integrity and purity?

Key techniques include:

- UV-vis spectroscopy : Monitors boronate ester conversion to phenolic derivatives (e.g., absorption at 405 nm after H₂O₂ treatment) .

- NMR spectroscopy : ¹¹B NMR identifies boron environments, while ¹H/¹³C NMR confirms substituent arrangement .

- Chromatography : HPLC or GC-MS ensures purity, especially after derivatization reactions .

Q. What are the critical storage and handling protocols for this boronic ester?

Store in anhydrous conditions at 2–8°C in sealed containers with desiccant. Avoid moisture and strong oxidizers. Use inert atmospheres (N₂/Ar) for handling and dry glassware (120°C pre-treatment) to prevent hydrolysis .

Q. How does the compound react with hydrogen peroxide (H₂O₂), and what applications does this enable?

The boronic ester reacts with H₂O₂ to form 4-nitrophenol, detectable at 405 nm via UV-vis. This enables quantitative H₂O₂ detection with a linear range of 1–40 µM under physiological conditions (pH 8, 37°C). Interference studies show selectivity against common biological reductants (e.g., ascorbate) .

Advanced Research Questions

Q. What mechanistic insights explain divergent reactivity in cross-coupling reactions?

Reactivity in Suzuki-Miyaura couplings depends on electronic effects from the nitro and hydroxy groups. The nitro group withdraws electron density, slowing transmetalation, while the hydroxy group can act as a directing group. ¹¹B NMR studies reveal intermediate borinic ester formation, which influences catalytic efficiency .

Q. How can researchers resolve contradictions in Z/E selectivity during allylation reactions?

Selectivity discrepancies arise from borinic ester intermediates formed under different conditions. For example, adding nBuLi and TFAA to α-substituted allyl boronic esters shifts selectivity from Z- to E-rich products (up to 95:5). In situ ¹¹B NMR tracks intermediate speciation, correlating with transition-state geometries .

Q. What kinetic models describe pH-dependent H₂O₂ reactivity?

A pseudo-first-order model with [H₂O₂]¹·⁰ and [ester]⁰·⁵ dependencies fits kinetic data. Below pH 8, nucleophilic attack by HOO⁻ dominates (rate-limiting step). Above pH 8.5, peroxide deprotonation becomes rate-determining, evidenced by deuterium isotope effects (kH/kD = 2.3±0.1) .

Q. How do steric and electronic factors influence catalytic protodeboronation?

Tertiary boronic esters undergo slower protodeboronation due to steric hindrance. Radical trapping experiments (TEMPO) confirm a radical chain mechanism initiated by light or thermal conditions. Computational studies (DFT) highlight boron-centered radical stability as a key factor .

Data Contradiction Analysis

Q. Why do similar boronic esters exhibit varying stability under identical conditions?

Discrepancies arise from substituent effects . For example, electron-withdrawing groups (e.g., nitro) reduce Lewis acidity at boron, slowing hydrolysis. Comparative stability studies under controlled humidity (10–90% RH) and temperature (25–60°C) reveal structure-property relationships .

Q. How should researchers address conflicting reports on catalytic activity?

Systematically vary substrate ratios , solvent polarity (ε = 4.5–37.5), and Lewis acid additives (e.g., ZnCl₂). Use kinetic profiling (e.g., Eyring plots) and intermediate characterization (¹¹B NMR) to identify dominant pathways. For example, THF increases borinic ester stability versus DMSO .

Methodological Recommendations

- Optimizing Light-Induced Reactions : Use 450 nm LEDs (10–20 W) for photochemical borylation. Monitor radical intermediates with EPR spectroscopy .

- Quantitative H₂O₂ Assays : Prepare calibration curves in pH 7.4 PBS buffer. Validate with spiked biological samples (e.g., cell lysates) .

- Handling Air-Sensitive Intermediates : Employ Schlenk-line techniques for borinic ester isolation. Use deuterated solvents (e.g., DMSO-d₆) for real-time NMR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.